molecular formula C15H12F2N2O3S B10936573 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B10936573
M. Wt: 338.3 g/mol
InChI Key: CIDQVQUMTYBLFR-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of the difluoromethoxy and ethoxy groups, along with the thiophene ring, imparts unique chemical and physical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

    Substitution reactions: The difluoromethoxy and ethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells due to its unique electronic properties.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide, leveraging its biological activity against pests and weeds.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Biological Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological processes.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, or gene expression, resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole: Known for its electron-transport properties in OLEDs.

    3-Phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole: Used as a nematicide with broad-spectrum activity.

    5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole: Evaluated for antitumor activity.

Uniqueness

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of the difluoromethoxy and ethoxy groups, which impart distinct electronic and steric properties. These modifications can enhance its biological activity, stability, and solubility compared to similar compounds.

Properties

Molecular Formula

C15H12F2N2O3S

Molecular Weight

338.3 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C15H12F2N2O3S/c1-2-20-11-8-9(5-6-10(11)21-15(16)17)13-18-19-14(22-13)12-4-3-7-23-12/h3-8,15H,2H2,1H3

InChI Key

CIDQVQUMTYBLFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=CS3)OC(F)F

Origin of Product

United States

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